molecular formula C13H14N2O B1643011 4-(2-Pyridin-2-ylethoxy)aniline CAS No. 344561-49-5

4-(2-Pyridin-2-ylethoxy)aniline

Cat. No. B1643011
CAS RN: 344561-49-5
M. Wt: 214.26 g/mol
InChI Key: JJNGKTZBDIIYMV-UHFFFAOYSA-N
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Description

“4-(2-Pyridin-2-ylethoxy)aniline” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It belongs to a class of compounds called anilines.


Molecular Structure Analysis

The InChI code for “4-(2-Pyridin-2-ylethoxy)aniline” is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 . This indicates that the molecule consists of a pyridine ring attached to an aniline group via an ethoxy linker.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Pyridin-2-ylethoxy)aniline” include a molecular weight of 214.27 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Research

“4-(2-Pyridin-2-ylethoxy)aniline” is a chemical compound with the CAS Number: 344561-49-5 . It is used in chemical research, particularly in the synthesis of other complex compounds .

Medicinal Chemistry

The pyrimidine moiety, which is a part of the “4-(2-Pyridin-2-ylethoxy)aniline” structure, is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Anti-Fibrosis Activity

Pyrimidine derivatives, such as “4-(2-Pyridin-2-ylethoxy)aniline”, are known for their anti-fibrotic properties . In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties . While specific studies on “4-(2-Pyridin-2-ylethoxy)aniline” are not available, it’s plausible that it may also exhibit similar properties due to its pyrimidine core .

Antiviral Activity

Pyrimidine derivatives have been reported to exhibit antiviral activities . Again, while specific studies on “4-(2-Pyridin-2-ylethoxy)aniline” are not available, it’s plausible that it may also exhibit similar properties due to its pyrimidine core .

Antitumor Activity

Pyrimidine derivatives are known for their antitumor properties . It’s plausible that “4-(2-Pyridin-2-ylethoxy)aniline” may also exhibit similar properties due to its pyrimidine core .

Safety and Hazards

The compound “4-(2-Pyridin-2-ylethoxy)aniline” may cause an allergic skin reaction and serious eye irritation . Always handle chemical substances with appropriate safety measures.

Future Directions

While specific future directions for “4-(2-Pyridin-2-ylethoxy)aniline” were not found in the search results, compounds with pyrimidine moieties have been studied for their potential anti-fibrotic activities . This suggests that “4-(2-Pyridin-2-ylethoxy)aniline” and similar compounds could be explored in this context.

properties

IUPAC Name

4-(2-pyridin-2-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGKTZBDIIYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyridin-2-ylethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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